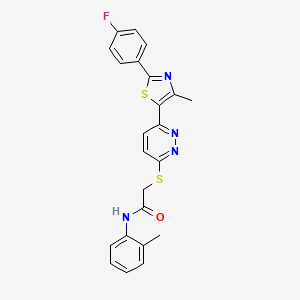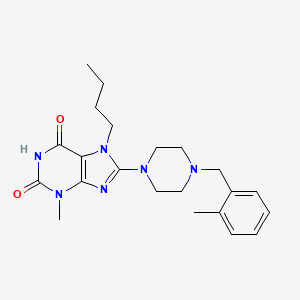
7-butyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-butyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O2 and its molecular weight is 410.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimycobacterial Activity
Research has shown that novel purine linked piperazine derivatives, including structures related to 7-butyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, have been synthesized to target Mycobacterium tuberculosis. These compounds are designed to disrupt the biosynthesis of peptidoglycan, exerting antiproliferative effects against the tuberculosis-causing bacteria. A series of these derivatives demonstrated promising activity, surpassing the efficacy of current clinical drugs like Ethambutol. This suggests potential preclinical agent development against tuberculosis (Konduri et al., 2020).
Cardiovascular Activity
Another study explored the synthesis and evaluation of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their derivatives for cardiovascular activities. These compounds were assessed for their electrocardiographic, antiarrhythmic, and hypotensive activities, in addition to their alpha(1)- and alpha(2)-adrenoreceptor affinities. Specific derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive effects, presenting a potential pathway for new cardiovascular therapeutic agents (Chłoń-Rzepa et al., 2004).
Antidepressant and Anxiolytic Properties
Purine-2,6-dione derivatives with specific substituents, such as those structurally similar to the compound , have been investigated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. These studies aim to find potential ligands with psychotropic activity. Some derivatives showed promising results in inducing antidepressant-like effects and anxiolytic-like activity in preclinical models, suggesting their utility in designing new treatments for depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Luminescent Properties and Electron Transfer
Research into novel piperazine substituted naphthalimide compounds, which share functional groups with the compound of interest, has revealed unique luminescent properties. These properties are significant for pH probes and photo-induced electron transfer applications. The studies demonstrate the potential of such compounds in developing new materials for optical sensors and electronic devices (Gan et al., 2003).
Antiproliferative and Differentiation Effects
Piperazine derivatives have been evaluated for their antiproliferative effects and ability to induce erythroid differentiation in leukemia cell lines. This research indicates the potential of such compounds in cancer therapy, especially for conditions like chronic myelogenous leukemia. Certain derivatives were found to inhibit cell proliferation and induce differentiation, highlighting a new avenue for therapeutic development (Saab et al., 2013).
Propriétés
IUPAC Name |
7-butyl-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-4-5-10-28-18-19(25(3)22(30)24-20(18)29)23-21(28)27-13-11-26(12-14-27)15-17-9-7-6-8-16(17)2/h6-9H,4-5,10-15H2,1-3H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCHPGJEEZWFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
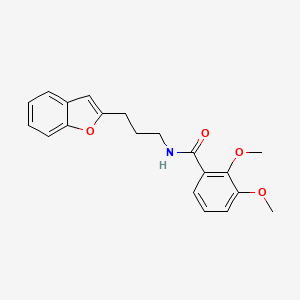
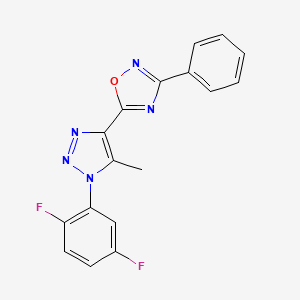
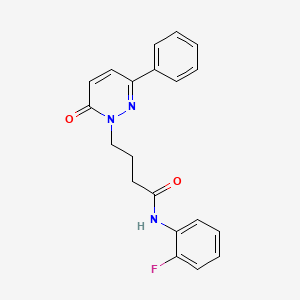
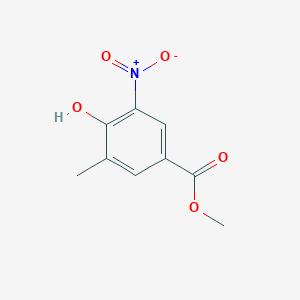
![4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2661091.png)
![2-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2661092.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide](/img/structure/B2661093.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide](/img/structure/B2661094.png)
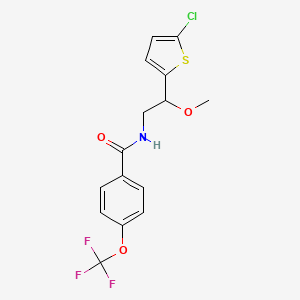
![3-Fluoro-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2661097.png)
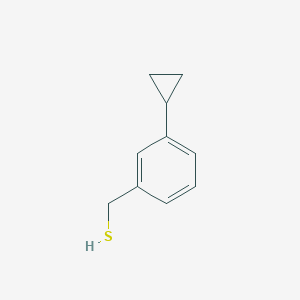
![[2-(4-fluorophenyl)-1H-imidazol-5-yl]methanol](/img/structure/B2661101.png)
![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2661103.png)
